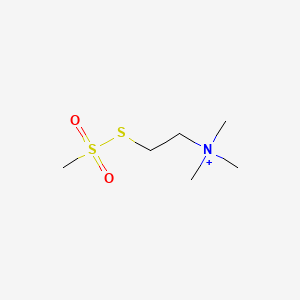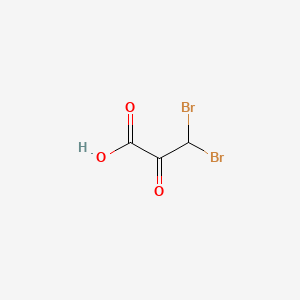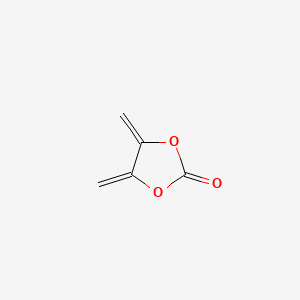![molecular formula C10H8N2O5 B1595345 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid CAS No. 36847-90-2](/img/structure/B1595345.png)
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid
Übersicht
Beschreibung
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid, also known as 4-NPA, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various biochemical and physiological experiments. 4-NPA is a derivative of butyric acid and has a nitro group attached to the aromatic ring. 4-NPA has been studied for its effects on enzyme activity, metabolic pathways, and signal transduction.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
- Complexes of related compounds have been synthesized with transition metal ions and characterized by a variety of physico-chemical methods, indicating potential for use in materials science and coordination chemistry (Ferenc et al., 2017).
Structural Analysis
- Studies on structurally similar compounds, like N-Phenylmaleamic acid, have provided insights into their planar molecular structures and intramolecular hydrogen bonding, which could be relevant for understanding the structural properties of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid (Lo & Ng, 2009).
Heterocyclic Synthesis
- Research has shown that derivatives of similar compounds can react with various nucleophiles to form heterocyclic systems, suggesting applications in organic synthesis and drug development (Salem et al., 2014).
Biochemical Applications
- Certain derivatives have been identified as potent inhibitors of kynurenine-3-hydroxylase, indicating potential applications in neuroprotection and the treatment of neurological disorders (Drysdale et al., 2000).
Antimicrobial Activity
- The antimicrobial activity of novel heterocyclic compounds derived from similar acids suggests potential for pharmaceutical applications and the development of new antimicrobial agents (El-Hashash et al., 2014).
Material Science and Spectroscopy
- Studies on related compounds have explored their utility in material science, including the synthesis of polymers with specific optical properties, which may indicate applications in optical storage and electrooptic devices (Meng et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with proteins such asserine proteases and mitochondrial citrate transport protein (CTP) . These proteins play crucial roles in various biological processes, including digestion and energy metabolism.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism similar tocovalent hydrolysis . This involves the formation of a covalent bond with the target substrate, leading to changes in the substrate’s structure and function .
Biochemical Pathways
Compounds with similar structures have been found to influence thekynurenine pathway , which is involved in the metabolism of the amino acid tryptophan .
Result of Action
Similar compounds have been known to causeskin irritation , eye irritation , and respiratory irritation .
Biochemische Analyse
Biochemical Properties
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione-S-transferase and catalase . These interactions are crucial for its role in modulating oxidative stress and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of inflammatory markers such as tumor necrosis factor-alpha and interleukin-6 . These changes can lead to alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit hydrogen potassium ATPase, which plays a role in gastric acid secretion . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including cellular damage and apoptosis. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as transaminases and deaminases . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes via active transport mechanisms involving carrier proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Its activity and function can vary depending on its subcellular localization.
Eigenschaften
IUPAC Name |
4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKEXUFISGDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349903 | |
| Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-90-2 | |
| Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-NITROMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/no-structure.png)






![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
